N-Acetyl-2,3-dihydro-1H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
23105-58-0 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1-(2,3-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H9NO/c1-6(8)7-4-2-3-5-7/h2,4H,3,5H2,1H3 |
InChI Key |
CMFWLOPIOWBYCM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC=C1 |
Canonical SMILES |
CC(=O)N1CCC=C1 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for N Acetyl 2,3 Dihydro 1h Pyrrole and Its Functionalized Derivatives
Direct N-Acylation Routes for the 2,3-Dihydro-1H-pyrrole Ring System
The introduction of an acetyl group onto the nitrogen atom of the 2,3-dihydro-1H-pyrrole core is a fundamental transformation. Direct N-acylation methods provide a straightforward approach to N-acetyl-2,3-dihydro-1H-pyrrole and its derivatives.
A facile method for the synthesis of N-acyl-2-pyrrolines, including this compound, involves the direct acylation of 1-pyrroline (B1209420). While 1-pyrroline itself can be challenging to handle due to its tendency to trimerize, it can be generated in situ from its trimer and trapped with an acylating agent. For instance, the reaction of the 1-pyrroline trimer with acyl chlorides or alkyl chloroformates in the presence of a base like triethylamine (B128534) can produce the corresponding N-acyl-2-pyrrolines in good yields. This method is suitable for producing multigram quantities of these compounds. acs.org
The reaction typically involves distilling the 1-pyrroline from its trimer into a cold solution containing the base and the acylating agent, followed by allowing the mixture to warm to ambient temperature. acs.org The use of acid anhydrides as acylating agents is also a viable strategy for the N-acylation of amines and related heterocyclic systems. google.comtdcommons.orgnih.gov
Convergent Synthetic Strategies for this compound Derivatives
Convergent synthetic routes offer the advantage of building complexity early in a synthetic sequence, allowing for the efficient preparation of highly substituted this compound derivatives. These methods often involve tandem or multicomponent reactions.
A notable convergent strategy for the synthesis of highly substituted 2,3-dihydro-1H-pyrrole derivatives is the tandem regioselective addition of nitrones to 1,3-enynes. rsc.org This reaction proceeds via a [3+2] cycloaddition, followed by a rearrangement to yield the dihydropyrrole scaffold. The reaction between diaryl nitrones and tetrasubstituted 1,3-enynes has been shown to produce a diastereomeric mixture of highly substituted 2,3-dihydro-1H-pyrrole derivatives. rsc.org
The proposed mechanism for this transformation involves a [3+2] dipolar cycloaddition between the nitrone and the enyne, which can be viewed as a concerted or stepwise process. acs.org This is followed by a rearrangement of the initial cycloadduct to form the stable 2,3-dihydro-1H-pyrrole ring system. The regioselectivity of the initial cycloaddition is a key factor in determining the final substitution pattern of the heterocyclic product. acs.org
Table 1: Synthesis of Highly Substituted 2,3-Dihydro-1H-pyrrole Derivatives via Tandem Addition of Nitrones to 1,3-Enynes
| Nitrone Substituent (Ar) | Enyne Substituents (R1, R2, R3, R4) | Product | Yield (%) |
| Phenyl | Ph, CN, COOEt, COPh | Ethyl 5-benzoyl-3-cyano-2-(4-chlorophenyl)-1,4-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylate | 38 |
Data sourced from research on tandem regioselective additions. rsc.org
Functionalized 2,3-dihydro-1H-pyrrole carboxylates are versatile intermediates that can be further elaborated to introduce a variety of functional groups. Standard organic transformations can be applied to the carboxylate moiety to generate a diverse library of derivatives. For example, the ester group of a 2,3-dihydro-1H-pyrrole carboxylate can be converted to an amide through aminolysis. This reaction typically involves heating the ester with an amine, sometimes in the presence of a catalyst. youtube.comlibretexts.org Various methods for the conversion of esters to amides have been developed, including the use of ammonium (B1175870) formate (B1220265) or metal catalysts, which could be applicable to these substrates. google.comresearchgate.net
Furthermore, the carboxylate group can be reduced to an alcohol, which can then be subjected to further functionalization. The pyrrole (B145914) ring itself can also undergo various reactions, depending on its substitution pattern and the reaction conditions.
Table 2: Potential Derivatizations of 2,3-Dihydro-1H-pyrrole Carboxylates
| Starting Material | Reagent(s) | Potential Product | Reaction Type |
| Ethyl 2,3-dihydro-1H-pyrrole-5-carboxylate | Amine (e.g., R-NH2) | N-Substituted 2,3-dihydro-1H-pyrrole-5-carboxamide | Amidation |
| Ethyl 2,3-dihydro-1H-pyrrole-5-carboxylate | Reducing agent (e.g., LiAlH4) | (2,3-Dihydro-1H-pyrrol-5-yl)methanol | Reduction |
This table represents potential transformations based on general organic synthesis principles.
2,3-Dihydro-1H-pyrrole-2,3-diones are another important class of derivatives that can be synthesized through cyclocondensation reactions. These compounds serve as valuable precursors for various heterocyclic structures. One common approach involves the reaction of enamines with oxalyl chloride. mdpi.com For example, methyl 4-aryl-2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)-4-oxo-2-butenoates react with oxalyl chloride to form complex pyrrole-2,3-dione derivatives. acs.org
Another effective method is the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with ureas or other nitrogen-containing nucleophiles. This reaction proceeds via a Michael-type addition of the nitrogen nucleophile to the furan-dione ring, followed by cyclization and elimination of water to afford the 1-(N,N-alkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones. rsc.orgacgpubs.org The yields for these reactions are typically in the moderate to good range. rsc.orgacgpubs.org
Table 3: Synthesis of 2,3-Dihydro-1H-pyrrole-2,3-diones via Cyclocondensation
| Furan-2,3-dione Substituents (Aroyl, Aryl) | Urea Derivative | Product | Yield (%) |
| 4-(4-methylbenzoyl), 5-(4-methylphenyl) | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47 |
| 4-(3,4-dimethoxybenzoyl), 5-(3,4-dimethoxyphenyl) | N,N-dimethylurea | 1-(N,N-dimethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 68 |
Data compiled from studies on the cyclocondensation of furan-2,3-diones with ureas. rsc.orgacgpubs.org
Iii. Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. oup.com
The IR spectrum of N-Acetyl-2,3-dihydro-1H-pyrrole is predicted to be dominated by several key absorption bands:
Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum and is characteristic of a tertiary amide carbonyl group. sdu.dknih.gov
Alkenyl C=C Stretch: A medium-intensity band around 1640-1660 cm⁻¹ is predicted for the carbon-carbon double bond stretch within the five-membered ring. This peak may sometimes overlap with the amide I band.
C-H Stretches: Absorptions for the sp²-hybridized C-H bonds of the double bond are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The sp³-hybridized C-H stretches of the methylene (B1212753) and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). dtic.mil
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the amide is expected to appear in the 1250-1350 cm⁻¹ region. orgchemboulder.com
Raman spectroscopy would provide complementary information. The C=C double bond stretch, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, aiding in its definitive identification.
Predicted Key Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C=O | Stretch (Amide I) | 1650 - 1680 | Strong |
| C=C | Stretch | 1640 - 1660 | Medium |
| =C-H | Stretch | 3010 - 3100 | Medium |
| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern under ionization. youtube.com
For this compound (C₆H₉NO), the exact mass is 111.0684 g/mol . lookchem.com The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass, confirming the elemental composition.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most likely fragmentation pathways include:
Loss of Ketene (B1206846): A common fragmentation for N-acetyl compounds is the McLafferty-type rearrangement leading to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would result in a prominent fragment ion at m/z 69, corresponding to the 2,3-dihydro-1H-pyrrole cation.
Loss of Acetyl Radical: Cleavage of the N-C(O) bond can lead to the loss of an acetyl radical (•COCH₃, 43 Da), generating a fragment at m/z 68.
Retro-Diels-Alder Reaction: The pyrroline (B1223166) ring can undergo a retro-Diels-Alder cleavage, though this is often less favored for heterocyclic systems compared to carbocycles.
Predicted Major Mass Spectrometry Fragments
| m/z | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 111 | [M]⁺ | Molecular Ion |
| 69 | [M - C₂H₂O]⁺ | Loss of ketene |
| 68 | [M - C₂H₃O]⁺ | Loss of acetyl radical |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The chromophores in this compound are the isolated C=C double bond and the amide carbonyl group.
π → π Transition:* The C=C double bond is expected to give rise to a strong absorption band corresponding to a π → π* transition. For isolated alkenes, this transition typically occurs below 200 nm. The presence of the nitrogen atom may shift this absorption to slightly longer wavelengths.
n → π Transitions:* The amide carbonyl group has non-bonding electrons on the oxygen atom. This allows for a weak n → π* transition, which is expected to appear as a low-intensity shoulder at a longer wavelength, typically in the 210-230 nm region. A related n → π* transition from the nitrogen lone pair is also possible.
X-ray Crystallography for Definitive Solid-State Molecular Geometries
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallography data for this compound. While X-ray crystallography remains the gold standard for the unambiguous determination of solid-state molecular structures, providing precise bond lengths, bond angles, and conformational details, it appears that such a study has not been reported for this specific compound.
The lack of crystallographic data means that definitive, experimentally determined values for the geometric parameters of this compound in the solid state are not available. This includes key information such as the planarity of the pyrroline ring, the conformation of the acetyl group relative to the ring, and the specific bond distances and angles within the molecule.
For structurally related compounds, such as 2-Acetylpyrrole, crystal structure data is available and provides insight into the molecular geometry of a similar, albeit aromatic, system. However, the hydrogenation of the pyrrole (B145914) ring to form a pyrroline ring, as in this compound, introduces significant conformational flexibility that cannot be reliably extrapolated from the data of its aromatic counterpart.
Future research involving the single-crystal X-ray diffraction of this compound would be invaluable for definitively characterizing its three-dimensional structure. Such data would provide a crucial benchmark for computational models and a deeper understanding of its chemical and physical properties.
Iv. Mechanistic Investigations of N Acetyl 2,3 Dihydro 1h Pyrrole Reactivity
Reactivity of the Dihydropyrrole Ring System
The 2,3-dihydropyrrole ring contains a crucial C=C double bond, which is the primary site for various chemical transformations. Its reactivity is modulated by the nitrogen atom and the attached acetyl group.
The dihydropyrrole ring in N-Acetyl-2,3-dihydro-1H-pyrrole possesses an enamine-like character, making it susceptible to electrophilic attack. In pyrrole (B145914) systems, electrophilic substitution preferentially occurs at the 2- and 5-positions (the α-carbons) because the carbocation intermediate is better stabilized by resonance. slideshare.netyoutube.com For N-acyl pyrroles, the acetyl group's electron-withdrawing nature deactivates the ring towards electrophiles compared to unsubstituted pyrrole. However, when reactions do occur, such as Friedel-Crafts acylations on the related 1-(phenylsulfonyl)pyrrole, they can be highly regiospecific, though alkylations may yield mixtures of isomers. researchgate.net It is expected that electrophilic addition to the double bond of this compound would be the more likely pathway, followed by potential subsequent reactions.
Nucleophilic attack on the dihydropyrrole ring is less common unless the ring is activated by electron-withdrawing groups or is part of a ring-opening sequence. beilstein-journals.org The N-acetyl group somewhat reduces the electron density of the double bond, but strong nucleophiles would be required for a direct addition.
The oxidation of dihydropyrroles can lead to the corresponding pyrrole or other oxidized species. The presence of an N-acetyl group can influence the oxidation potential and the stability of the resulting products. For instance, in a related N-hydroxypyrrole derivative, an intramolecular hydrogen bond to an acetyl group was found to increase the compound's resistance to oxidation. nih.gov The oxidation of this compound would likely target the double bond, potentially leading to epoxidation or dihydroxylation, or could involve dehydrogenation to form N-acetylpyrrole.
Reduction of the dihydropyrrole ring typically involves catalytic hydrogenation to yield the corresponding N-acetylpyrrolidine. The regioselectivity of reductions in pyrrole systems can be influenced by the position of electron-withdrawing groups. wikipedia.org For this compound, the reduction of the C=C double bond is the most probable pathway. For example, the reduction of related imides with reagents like DIBAL-H can selectively reduce a carbonyl group to a hydroxyl group, demonstrating how specific reagents can target different parts of the molecule. nih.gov
The dihydropyrrole ring can be formed through various ring-closure reactions. These methods often involve the intramolecular cyclization of suitable precursors. For example, N-(3-butynyl)sulfonamides can undergo intramolecular hydroamination catalyzed by palladium or gold to yield 2,3-dihydropyrroles. researchgate.net Another approach involves the reaction of N-tosylaziridines with acetylenes, which proceeds via ring-opening of the aziridine (B145994) followed by cyclization to form dihydropyrroles. researchgate.net
Conversely, the dihydropyrrole ring can undergo ring-opening reactions under specific conditions. For example, some substituted pyrroles can undergo ring-opening and subsequent recyclization to form different heterocyclic structures, such as pyridines. researchgate.net The stability of the this compound ring is significant, but transformations involving ring-opening can be induced, particularly with highly reactive reagents or under thermal conditions. nih.govrsc.org
Transformations Involving the N-Acetyl Moiety
The N-acetyl group is not merely a spectator; it actively participates in and influences the molecule's reactivity.
The amide bond of the N-acetyl group can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 2,3-dihydro-1H-pyrrole and acetic acid. This reaction regenerates the secondary amine functionality of the dihydropyrrole ring.
A more synthetically versatile reaction is transamidation, where the acetyl group is transferred to another amine. This process has been demonstrated effectively using chitin, a biopolymer of N-acetylglucosamine, as the acetyl source. frontiersin.orgresearchgate.net In a similar fashion, this compound could serve as an acetyl donor in the presence of a suitable catalyst and an amine, yielding a new amide and the free dihydropyrrole. This reaction avoids the generation of waste products often associated with deacetylation. frontiersin.org
Table 1: Examples of Transamidation Reactions with Chitin as an Acetyl Source
| Amine Substrate | Product | Yield (%) | Catalyst |
| Aniline | Acetanilide | 87.2% | Cu(OAc)₂ |
| Propylamine | N-propylacetamide | - | Cu(OAc)₂ |
| Benzylamine | N-benzylacetamide | - | Cu(OAc)₂ |
| p-Toluidine | N-(p-tolyl)acetamide | - | Cu(OAc)₂ |
Data extrapolated from studies on chitin, suggesting potential reactivity for this compound. researchgate.net
Isomerization and Tautomerization Processes of the Dihydropyrrole Core
The 2,3-dihydropyrrole system can potentially exist in equilibrium with its tautomeric form, the corresponding imine, although the enamine form is generally more stable. This tautomerism is a key aspect of its chemistry.
Furthermore, the double bond can migrate under certain conditions. Isomerization can lead to the formation of N-Acetyl-2,5-dihydro-1H-pyrrole. Such isomerizations can be influenced by catalysts or thermal energy. nih.gov The study of related heterocyclic systems like pyrazolones shows that the solvent can significantly influence the position of the tautomeric equilibrium. mdpi.com In the case of this compound, the enamine structure is the predominant form, but the potential for tautomerization to the imine form or isomerization of the double bond are important considerations in its reaction mechanisms. acs.orgresearchgate.net
Rearrangement Mechanisms in the this compound Scaffold (e.g., Pseudopericyclic Reactions in related Pyrrole-2,3-diones)
The reactivity of the pyrrole scaffold, including derivatives like this compound, is marked by a variety of potential rearrangement reactions. While specific studies on the rearrangement of this compound itself are not extensively detailed in the provided literature, mechanistic insights can be drawn from related, more complex pyrrole systems, such as N-acylpyrroles and pyrrole-2,3-diones. These examples shed light on the electronic and structural factors that govern molecular reorganization.
One significant rearrangement is the anionic Fries rearrangement, which has been observed in N-acylpyrroles and termed the "pyrrole dance". rsc.org This reaction involves the migration of an acyl group from the nitrogen atom to a carbon atom on the pyrrole ring. rsc.org The process is highly dependent on the reaction conditions, particularly the base used, which can direct the chemoselectivity of the reaction. rsc.org Cross-over experiments have surprisingly indicated that this rearrangement proceeds through an intermolecular process. rsc.org
In the context of related heterocyclic systems, such as 4-acyl-1-aryl-1H-pyrrole-2,3-diones, thermolysis induces a rearrangement mechanism that proceeds through reactive ketene (B1206846) intermediates. researchgate.net These N-aryl substituted acyl(imidoyl)ketenes are generated upon heating and subsequently undergo an intramolecular cyclization. researchgate.net This cyclization involves the acylation of an ortho C-H group of the benzene (B151609) ring attached to the nitrogen atom by the ketene moiety, ultimately yielding quinoline-4(1H)-ones. researchgate.net
Furthermore, theoretical calculations (PM3) have characterized the fragmentation of 4-formyl-2,3-dihydro-1H-pyrrole-2,3-dione and the subsequent 1,4-cyclization of the resulting formyl(N-phenylimidoyl)ketene as pseudopericyclic reactions. researchgate.net These reactions are distinguished by planar transition states and involve two orbital connections. researchgate.net
| Pyrrole System | Reaction Type | Conditions | Intermediate | Product | Reference |
|---|---|---|---|---|---|
| N-acylpyrroles | Anionic Fries Rearrangement ("Pyrrole Dance") | LiN(SiMe3)2, Toluene, 100 °C | Intermolecular process suggested | 2-Aroylpyrroles | rsc.org |
| 4-Acyl-1-aryl-1H-pyrrole-2,3-diones | Thermal Rearrangement/Cyclization | Thermolysis | Acyl(imidoyl)ketenes | Quinoline-4(1H)-ones | researchgate.net |
| 4-Formyl-2,3-dihydro-1H-pyrrole-2,3-dione | Pseudopericyclic Reaction | Fragmentation/Cyclization (Theoretical) | Formyl(N-phenylimidoyl)ketene | Azetin-2-one / Oxetone | researchgate.net |
Role of Catalysts and Reaction Conditions on Pathway Selectivity (e.g., Acid-catalyzed transformations)
Catalysts and reaction conditions play a pivotal role in directing the reaction pathways of pyrrole derivatives, often determining the final product with high selectivity. The choice between rearrangement, functionalization, or cyclization can be finely tuned by selecting appropriate acidic, basic, or metallic catalysts.
Acid catalysis is a prominent strategy in pyrrole chemistry. For instance, the Clauson-Kaas synthesis, a classic method for preparing N-substituted pyrroles, traditionally uses acetic acid as a catalyst to facilitate the reaction between primary amines and 2,5-dialkoxytetrahydrofuran. beilstein-journals.org Modern variations employ a range of Brønsted acids and Lewis acids to achieve this transformation. beilstein-journals.org Lewis acids such as BF₃·OEt₂ have been used to promote the intermolecular cyclization of N-para-nitrobenzenesulfonyl (Ns) α-amino acetals with alkynes to form pyrroles. nih.gov In other cases, a combination of Lewis acids like FeCl₃ and BF₃·OEt₂ can catalyze a formal hetero-[5+2] cycloaddition of 2,3-dihydro-1H-pyrroles. researchgate.net Furthermore, treatment of hydroacylation adducts with para-toluenesulfonic acid (p-TSA) can trigger a dehydrative cyclization to furnish highly substituted pyrroles. nih.gov
Base selection is also critical for pathway selectivity. In the chemistry of N-acylpyrroles, the choice of a silylamide base dictates the reaction outcome. rsc.org When potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂) is used, the reaction proceeds via C-H functionalization of a solvent like toluene. rsc.org In contrast, employing lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) favors the anionic Fries rearrangement, leading to 2-aroylpyrroles. rsc.org
Organocatalysis has emerged as a powerful tool for stereoselective transformations. For example, chiral bifunctional amine-thiourea catalysts have been successfully used in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones with nitromethane (B149229). nih.gov In this system, the catalyst activates both reaction partners: the tertiary amine part of the catalyst deprotonates nitromethane to form a nitro enolate, while the thiourea (B124793) moiety activates the pyrrole-2,3-dione through multiple hydrogen bonds, guiding the stereochemical outcome of the C-C bond formation. nih.gov
| Pyrrole System / Precursor | Catalyst/Conditions | Reaction Type | Product | Reference |
|---|---|---|---|---|
| N-acylpyrroles | LiN(SiMe3)2 | Anionic Fries Rearrangement | 2-Aroylpyrroles | rsc.org |
| N-acylpyrroles | KN(SiMe3)2 in Toluene | C-H Functionalization/Aroylation | Aryl Benzyl Ketones | rsc.org |
| 1H-Pyrrole-2,3-diones & Nitromethane | Chiral Bifunctional Amine-Thiourea | Asymmetric Henry Reaction | 3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones | nih.gov |
| Propargylic Amine & Aldehyde | Rhodium(I) then p-TSA | Hydroacylation then Dehydrative Cyclization | Substituted Pyrroles | nih.gov |
| N-Ns α-amino acetals & Alkynes | BF₃·OEt₂ (Lewis Acid) | Intermolecular Cyclization | Pyrroles | nih.gov |
V. Computational Chemistry and Theoretical Studies on N Acetyl 2,3 Dihydro 1h Pyrrole
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule, thereby revealing a wealth of information about its behavior. For N-Acetyl-2,3-dihydro-1H-pyrrole, various levels of theory are utilized to balance computational cost with accuracy.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of molecules like this compound. researchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. researchgate.netmdpi.com This optimized geometry corresponds to the minimum energy state on the potential energy surface and provides the foundation for all other calculated properties. mdpi.com
The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. researchgate.net This information is crucial for understanding the molecule's bonding, stability, and reactivity. For instance, studies on related pyrrole (B145914) derivatives have utilized DFT to analyze their electronic and optical properties. researchgate.net
Ab Initio and Semi-Empirical Methods for Comparative Analysis
While DFT is widely used, other quantum chemical methods also play a role in the computational study of this compound. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from fundamental quantum mechanical principles without the use of empirical parameters. epstem.netresearchgate.net These methods can be computationally intensive but offer a high level of theoretical rigor.
Semi-empirical methods, on the other hand, incorporate some experimentally derived parameters to simplify the calculations. This makes them faster than ab initio or DFT methods, though potentially less accurate. A comparative analysis involving DFT, ab initio, and semi-empirical methods can provide a more comprehensive understanding of the molecule's properties, with each method offering a different balance of computational cost and accuracy. For example, studies on similar heterocyclic compounds have used both DFT and HF methods for comparative purposes. epstem.netresearchgate.net
Characterization of Molecular Properties
Beyond the basic electronic structure and geometry, computational methods can be used to calculate a range of molecular properties that provide deeper insights into the behavior of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. youtube.comyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:
Chemical Potential (μ): A measure of the tendency of electrons to escape from the system. dergipark.org.trarxiv.org
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. dergipark.org.trarxiv.org
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. dergipark.org.trarxiv.org
These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions. arxiv.org
Below is an interactive data table summarizing key reactivity descriptors for a related compound, which illustrates the type of data generated from such calculations.
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Chemical Potential (μ) | -3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 2.80 eV |
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution around a molecule and identifying potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. nih.govchemrxiv.org
Typically, regions of negative electrostatic potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as those around lone pairs of electrons on oxygen or nitrogen atoms. chemrxiv.orgnih.gov Conversely, regions of positive electrostatic potential (often colored blue) indicate electron-poor areas that are prone to nucleophilic attack. chemrxiv.orgnih.gov MESP analysis provides a visual and intuitive way to understand the reactive behavior of this compound. researchgate.net
Theoretical Calculation of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry can also be used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the theoretical ¹H and ¹³C NMR spectra can be predicted. These calculated shifts can be invaluable for interpreting experimental NMR data. researchgate.net
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. epstem.net By analyzing the normal modes of vibration, each calculated frequency can be assigned to a specific type of molecular motion, such as stretching or bending of bonds. This aids in the interpretation of experimental IR spectra.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound is a key determinant of its chemical and physical properties. Computational chemistry provides powerful tools to explore the various spatial arrangements of the molecule and their relative energies.
Conformational Analysis of this compound would involve the systematic study of the rotation around its single bonds, particularly the C-N acetyl bond and the puckering of the five-membered dihydro-pyrrole ring. The presence of the acetyl group introduces the possibility of syn and anti conformers with respect to the orientation of the carbonyl group relative to the ring. The dihydro-pyrrole ring itself is not planar and can adopt various envelope or twisted conformations.
Potential Energy Surface (PES) Mapping is a fundamental theoretical concept used to visualize the energy of a molecule as a function of its geometry. libretexts.orgnih.gov For this compound, a simplified PES could be constructed by plotting the energy against two key dihedral angles, for instance, the angle defining the ring pucker and the angle of rotation of the acetyl group. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between these conformers. libretexts.org The generation of a detailed PES allows for the identification of the most stable conformers and the energy barriers that separate them. nih.govnih.gov
For analogous molecules like N-acetylproline, computational studies have revealed the existence of multiple stable conformers with distinct geometries and relative energies. researchgate.netnih.govnih.gov It is expected that a similar conformational complexity would be observed for this compound.
| Computational Method | Basis Set | Focus of Study | Key Findings for Analogous Systems |
| Density Functional Theory (DFT) | e.g., 6-31G*, 6-311++G(d,p) | Geometry optimization, relative energies of conformers | Identification of multiple low-energy conformers, determination of the most stable structures. |
| Ab initio methods (e.g., MP2) | e.g., aug-cc-pVDZ | High-accuracy energy calculations | Refined energy differences between conformers. |
| Molecular Mechanics (MM) | e.g., AMBER, CHARMM | Initial conformational search, large systems | Rapid exploration of the conformational space to identify potential minima for higher-level calculations. |
Reaction Mechanism Elucidation through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis
Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions. For the synthesis or reactions of this compound, computational methods can map out the entire reaction mechanism.
A primary example would be the N-acetylation of 2,3-dihydro-1H-pyrrole . The reaction mechanism likely involves the nucleophilic attack of the nitrogen atom of the pyrroline (B1223166) ring on the carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride.
Transition State Calculations are employed to locate the geometry of the highest energy point along the reaction coordinate, known as the transition state. The energy of this transition state determines the activation energy of the reaction. Methods like the synchronous transit-guided quasi-Newton (STQN) method are commonly used to find these critical points.
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) Analysis is performed. An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, connecting the transition state to the reactants and products. This provides a clear and unambiguous depiction of the reaction mechanism, confirming that the located transition state indeed connects the desired reactants and products.
For instance, in the acetylation of salicylic (B10762653) acid, a related acylation reaction, the mechanism involves the protonation of acetic anhydride, followed by nucleophilic attack and subsequent rearrangement. byjus.com A similar step-wise mechanism with distinct intermediates and transition states would be expected for the acetylation of 2,3-dihydro-1H-pyrrole.
| Computational Task | Methodology | Information Obtained |
| Reactant & Product Optimization | DFT, Ab initio | Geometries and energies of starting materials and final products. |
| Transition State Search | QST2, QST3, Berny optimization | Geometry and energy of the transition state, activation energy. |
| Intrinsic Reaction Coordinate | IRC calculations | Confirmation of the reaction path connecting reactants, transition state, and products. |
Solvent Effects and Continuum Solvation Models in Theoretical Predictions
Chemical reactions and conformational equilibria are significantly influenced by the surrounding solvent. Computational models that account for solvent effects are therefore crucial for accurate predictions.
Continuum Solvation Models are a computationally efficient way to incorporate the effects of a solvent in theoretical calculations. researchgate.nettaylorfrancis.comwiley-vch.degoogle.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The solute is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the continuum are calculated.
Several continuum models are available, with the Polarizable Continuum Model (PCM) being one of the most widely used. umsl.edu Variations of PCM, such as the Integral Equation Formalism PCM (IEFPCM) and the Conductor-like Screening Model (COSMO), offer different levels of theory and accuracy. These models can be used to calculate the free energy of solvation, which is essential for understanding how a solvent can shift conformational equilibria and alter reaction rates and mechanisms.
For example, a study on N-acetyl-L-proline-N',N'-dimethylamide utilized a conductor-like polarizable continuum model to investigate the conformational preference and cis-trans isomerization in different solvents, including the gas phase, chloroform, methanol, and water. nih.gov The results showed that the relative populations of different conformers were significantly dependent on the solvent polarity. Similar significant solvent effects would be anticipated for this compound, where the polarity of the solvent would influence the stability of different ring conformations and the orientation of the polar acetyl group.
| Continuum Solvation Model | Key Features | Typical Application |
| Polarizable Continuum Model (PCM) | Represents the solvent as a polarizable dielectric continuum. | Calculation of solvation free energies, optimization of geometries in solution. |
| Conductor-like Screening Model (COSMO) | A variation of PCM that simplifies the electrostatic calculations. | Widely used for predicting properties in solution. |
| Solvation Model based on Density (SMD) | A universal solvation model that includes parameters for a wide range of solvents. | Accurate prediction of solvation free energies in various solvents. |
Vi. Synthetic Utility and Derivatization of N Acetyl 2,3 Dihydro 1h Pyrrole
N-Acetyl-2,3-dihydro-1H-pyrrole as a Versatile Building Block in Organic Synthesis
The reactivity of this compound makes it an ideal starting material for constructing a variety of important organic structures. Its applications range from the synthesis of stereochemically defined pyrrolidines to the formation of intricate fused heterocyclic systems and other complex scaffolds containing nitrogen.
The synthesis of pyrrolidine (B122466) rings with specific stereochemistry is a significant focus in medicinal and organic chemistry. This compound and its derivatives are key intermediates in achieving this goal. Through various stereoselective reactions, the double bond of the dihydropyrrole ring can be functionalized to introduce new stereocenters with high levels of control.
One common approach is the use of catalytic asymmetric hydrogenation. While the direct hydrogenation of highly substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity, the reduction of dihydropyrrole systems offers a more direct route. nih.gov The stereochemical outcome of these reactions can often be directed by existing stereocenters or by the use of chiral catalysts. For instance, the reduction of a substituted pyrrole (B145914) can proceed in a two-step sequence where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole ring. nih.gov
Furthermore, the introduction of chiral auxiliaries to the nitrogen atom can effectively control the facial selectivity of reactions at the C=C double bond. These auxiliaries can be later removed, yielding enantiomerically enriched pyrrolidine products. The development of chiral organocatalysts has also provided powerful methods for the enantioselective functionalization of related cyclic systems. rsc.org The strategic placement of substituents on the dihydropyrrole ring can also influence the stereochemical course of subsequent transformations.
Recent advancements have also demonstrated the synthesis of chiral pyrrolidine derivatives through [3+2] 1,3-dipolar cycloaddition reactions of azomethine ylides, which can be generated from precursors related to dihydropyrroles. mdpi.com These methods allow for the creation of polysubstituted pyrrolidines with high stereoselectivity. mdpi.com
Interactive Table: Stereoselective Reactions for Pyrrolidine Synthesis
| Reaction Type | Catalyst/Reagent | Key Feature | Product Type |
| Catalytic Hydrogenation | Heterogeneous Catalysts (e.g., Pd/C) | Diastereoselective reduction of substituted pyrroles. nih.gov | Functionalized Pyrrolidines |
| Asymmetric [3+2] Cycloaddition | Chiral Copper(I) Catalysts | High enantioselectivity and diastereoselectivity. mdpi.com | Polysubstituted Pyrrolidines |
| Organocatalytic Michael Addition | Chiral cis-2,5-disubstituted pyrrolidines | Excellent yield and enantioselectivity. rsc.org | Functionalized Pyrrolidines |
Synthesis of Fused Heterocyclic Ring Systems derived from Dihydropyrroles (e.g., Pyrrolizines, Pyrrolopyrimidines)
The dihydropyrrole core of this compound is an excellent platform for the construction of fused heterocyclic systems, which are prevalent in natural products and pharmaceutically active compounds. Pyrrolizines and pyrrolopyrimidines are two important classes of such fused systems that can be accessed from dihydropyrrole precursors.
Pyrrolizines, which contain a nitrogen atom at the bridgehead of a five-membered and a six-membered ring, can be synthesized through various strategies involving dihydropyrroles. One method involves the [3+2] cycloaddition reaction of azomethine ylides, which can be generated in situ from proline and a carbonyl compound, with suitable dipolarophiles. researchgate.net Another approach is the electrophilic substitution of dihydropyrrolizine systems, which can be prepared from proline. For example, 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine undergoes halogenation and acylation at the 5-position of the pyrrole ring. nbuv.gov.ua
The synthesis of pyrrolopyrimidines often involves the annulation of a pyrimidine (B1678525) ring onto the dihydropyrrole scaffold. This can be achieved by reacting a suitably functionalized dihydropyrrole with reagents that provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. For example, 2-amino-1H-pyrrole-3-carbonitriles, which can be derived from dihydropyrrole-like structures, can be used to construct pyrrolopyrimidine systems. nih.gov The specific reaction conditions and the nature of the substituents on the starting dihydropyrrole can influence the final structure of the fused heterocyclic system. mdpi.com
The versatility of this compound extends beyond the synthesis of simple pyrrolidines and fused systems. It serves as a valuable intermediate in the assembly of more elaborate and complex nitrogen-containing molecular architectures. mdpi.com The enamide functionality can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the stepwise or cascade construction of intricate scaffolds.
For example, the dihydropyrrole ring can be a key component in the total synthesis of natural products. thieme-connect.de Its reactivity allows for the introduction of various functional groups and the construction of multiple stereocenters, which are often required for the synthesis of biologically active molecules. The ability to control the stereochemistry during the elaboration of the dihydropyrrole ring is crucial in these synthetic endeavors. nih.gov
Furthermore, the dihydropyrrole scaffold can be incorporated into larger molecular frameworks through cross-coupling reactions or by serving as a nucleophile or electrophile in various transformations. The development of novel synthetic methodologies continues to expand the utility of this compound and its derivatives in the creation of diverse and complex nitrogen-containing compounds. nih.gov
Structure-Reactivity and Structure-Property Relationships in this compound Derivatives
The chemical behavior and physical properties of derivatives of this compound are significantly influenced by the nature and position of substituents on the pyrrole ring. Understanding these structure-reactivity and structure-property relationships is crucial for designing and synthesizing new molecules with desired characteristics.
Substituents on the dihydropyrrole ring can exert profound effects on the rate, regioselectivity, and stereoselectivity of chemical reactions. nih.govjohnshopkins.edu These effects can be broadly categorized as electronic and steric.
Electron-donating groups (EDGs) on the pyrrole ring increase the electron density of the enamine system, enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack. The position of the substituent also plays a critical role. For instance, a substituent at the 5-position of a pyrrole ring can have a different electronic influence compared to a substituent at the 4-position. mdpi.com
The steric bulk of substituents can also dictate the outcome of a reaction. Large, bulky groups can hinder the approach of reagents to a particular face of the molecule, leading to high levels of stereoselectivity. This steric hindrance can also influence the regioselectivity of reactions by blocking one reactive site over another. For example, in Diels-Alder reactions involving diene-substituted dihydropyridines, the position of alkyl substituents on the diene significantly impacts the stereochemical outcome. johnshopkins.edu
The ability to modify the electronic and steric properties of this compound through derivatization is a powerful tool in organic synthesis. The acetyl group on the nitrogen atom can be readily replaced with other acyl groups or protecting groups to fine-tune the electronic nature of the enamide. For instance, replacing the acetyl group with a more electron-withdrawing group will decrease the nucleophilicity of the enamine.
Furthermore, substituents can be introduced at various positions on the dihydropyrrole ring using a range of synthetic methods. For example, transition metal-catalyzed reactions can be employed to synthesize a variety of substituted pyrroles from dienyl azides, where the electronic properties of the substituents on the azides can influence the reaction's efficiency. organic-chemistry.org The synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones demonstrates the tolerance of a wide variety of functional groups, allowing for the creation of a diverse range of derivatives. organic-chemistry.org
By strategically choosing and placing substituents, chemists can control the reactivity and properties of the resulting dihydropyrrole derivatives, enabling their use in a wide array of applications, from the synthesis of complex molecules to the development of new materials.
Advanced Functionalization Strategies for the this compound Scaffold
The this compound scaffold, characterized by its cyclic enamide structure, serves as a versatile platform for a variety of advanced functionalization strategies. The electron-withdrawing nature of the acetyl group modulates the reactivity of the pyrroline (B1223166) ring, enabling transformations that are central to modern organic synthesis. These strategies facilitate the introduction of complex molecular architectures and chiral centers, significantly expanding the synthetic utility of this heterocyclic core. Key advanced methodologies include metal-catalyzed cross-coupling reactions and catalytic asymmetric functionalizations.
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis provides powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on heterocyclic scaffolds. For this compound, palladium-catalyzed reactions are particularly relevant.
Heck Reaction : The Heck, or Mizoroki-Heck, reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. nih.gov This reaction is a cornerstone of C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle. nih.gov For the this compound scaffold, the double bond can act as the alkene component, allowing for the introduction of aryl or vinyl substituents at the C4 or C5 positions. The intramolecular version of the Heck reaction is particularly powerful for constructing complex polycyclic systems, and its principles can be applied to substrates containing the dihydropyrrole motif. libretexts.orgnih.gov While direct intermolecular Heck reactions on this compound are not extensively documented, the reaction's success with other electron-deficient cyclic alkenes, such as 2,3-dihydrofuran, highlights its potential applicability. researchgate.netnih.gov
Direct C-H Arylation : Direct C-H functionalization has emerged as a highly atom-economical strategy. Research on the aromatic analogue, N-acylpyrrole, has demonstrated successful palladium-catalyzed C2-arylation with aryl halides. rsc.org These protocols often utilize catalysts like Pd(PPh₃)₄ in the presence of an oxidant or a specific base. rsc.orgnih.gov Such precedents suggest the potential for developing conditions for the direct C-H functionalization of the this compound scaffold, likely targeting the sp²-hybridized carbons of the double bond.
Catalytic Asymmetric Functionalization
Introducing chirality into the pyrroline scaffold is of paramount importance for its application in medicinal chemistry. Catalytic asymmetric methods offer the most efficient route to enantiomerically enriched products.
Asymmetric Synthesis of Functionalized Pyrrolines : A significant body of research focuses on the asymmetric synthesis of highly substituted pyrroline rings from acyclic precursors. Organocatalytic methods, for instance, can achieve the multi-component tandem [2+2+1] annulation of aldehydes, glycine (B1666218) esters, and other reagents to build fully substituted, chiral 2-pyrrolines with high stereoselectivity. rsc.org These methods underscore the accessibility of chiral pyrroline cores that can be subsequently N-acetylated.
Enantioselective Functionalization of Related Scaffolds : While examples directly on this compound are scarce, powerful catalytic asymmetric functionalizations have been developed for closely related structures. A notable example is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. acs.org This reaction proceeds via an enantioselective deprotonation using s-BuLi and a chiral ligand like sparteine, followed by transmetalation and a Negishi cross-coupling to yield 2-arylpyrrolidines with high enantiomeric excess. nih.govacs.org The principles of generating and coupling a chiral organometallic species adjacent to the nitrogen atom are highly relevant and could potentially be adapted to the unsaturated this compound system.
The following table details research findings for a representative advanced functionalization on a closely related substrate, illustrating the conditions and outcomes achievable with modern catalytic methods.
Interactive Data Table: Palladium-Catalyzed Enantioselective α-Arylation of N-Boc-pyrrolidine
This table presents data on the palladium-catalyzed Negishi coupling of the zincate of N-Boc-pyrrolidine with various aryl bromides, a key example of advanced functionalization on a related saturated scaffold. acs.org
| Entry | Aryl Bromide | Catalyst | Ligand | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ | t-Bu₃P-HBF₄ | 2-(4-Cyanophenyl)-N-Boc-pyrrolidine | 88 | 96:4 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ | t-Bu₃P-HBF₄ | 2-(4-Methoxyphenyl)-N-Boc-pyrrolidine | 95 | 96:4 |
| 3 | 3-Bromopyridine | Pd(OAc)₂ | t-Bu₃P-HBF₄ | 2-(3-Pyridyl)-N-Boc-pyrrolidine | 88 | 96:4 |
| 4 | 2-Bromothiophene | Pd(OAc)₂ | t-Bu₃P-HBF₄ | 2-(2-Thienyl)-N-Boc-pyrrolidine | 90 | 96:4 |
| 5 | Ethyl 4-bromobenzoate | Pd(OAc)₂ | t-Bu₃P-HBF₄ | 2-(4-Ethoxycarbonylphenyl)-N-Boc-pyrrolidine | 91 | 96:4 |
Vii. Concluding Remarks and Future Research Outlook
Current Challenges and Opportunities in N-Acetyl-2,3-dihydro-1H-pyrrole Chemistry
The synthesis and application of this compound are not without their hurdles. A primary challenge lies in the development of efficient and stereoselective synthetic routes. While classical methods for the synthesis of pyrrolidine (B122466) and pyrrole (B145914) derivatives exist, achieving high yields and specific stereoisomers of this particular dihydro-pyrrole derivative can be complex. The partial saturation of the pyrrole ring introduces stereocenters, and controlling their configuration is a significant synthetic obstacle.
Furthermore, the reactivity of the enamine-like double bond within the dihydro-pyrrole ring can lead to undesired side reactions, such as polymerization or aromatization, under certain conditions. The acetyl group, while imparting stability, also influences the electron density of the ring, which can affect its reactivity in sometimes unpredictable ways.
Despite these challenges, a wealth of opportunities awaits. The N-acetyl group and the cyclic enamine functionality make this compound a valuable chiral building block in organic synthesis. Its potential as a precursor for more complex, biologically active molecules is a significant area of interest. The development of robust synthetic methods would unlock its use in the synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals. The unique stereochemistry and functionality of the molecule also present opportunities for its use as a ligand in asymmetric catalysis.
| Challenge | Opportunity |
| Stereoselective synthesis of enantiomerically pure forms | Use as a chiral building block for complex molecule synthesis |
| Control of reactivity of the enamine-like double bond | Development of novel catalysts and reaction conditions |
| Potential for undesired side reactions (e.g., polymerization) | Exploration as a monomer for novel polymer materials |
| Limited understanding of its full reactivity profile | Discovery of new chemical transformations and applications |
Emerging Synthetic Methodologies and Reactivity Insights
In recent years, several promising synthetic methodologies have emerged that could be applied to the synthesis of this compound and its derivatives. Catalytic methods, in particular, hold significant promise for overcoming the challenges of stereoselectivity and efficiency.
Catalytic Approaches:
Asymmetric Hydrogenation: The use of chiral transition metal catalysts for the asymmetric hydrogenation of N-acetyl-pyrrole could provide a direct route to enantiomerically enriched this compound.
Ring-Closing Metathesis (RCM): RCM of appropriate diene precursors offers a powerful and versatile method for the construction of the dihydro-pyrrole ring. The choice of catalyst can influence the stereochemical outcome of the reaction.
Biocatalysis: The use of enzymes, such as imine reductases or ene-reductases, could offer a highly selective and environmentally friendly approach to the synthesis of chiral this compound.
Reactivity Insights:
The reactivity of this compound is dominated by the nucleophilic character of the enamine-like double bond. This makes it susceptible to attack by a wide range of electrophiles. Recent studies on related cyclic enamides have shown that they can participate in a variety of transformations, including:
Cycloaddition Reactions: The double bond can act as a dienophile or a dipolarophile in cycloaddition reactions, providing access to complex polycyclic structures.
Michael Additions: The compound can undergo Michael additions to electron-deficient alkenes, forming new carbon-carbon bonds.
Electrophilic Additions: Reactions with electrophiles such as halogens or acylating agents can lead to functionalized pyrrolidine derivatives.
Understanding and controlling this reactivity is key to unlocking the full synthetic potential of this molecule.
Interdisciplinary Research Avenues for this compound
The unique structural features of this compound open up a number of exciting avenues for interdisciplinary research.
Medicinal Chemistry: The pyrrolidine scaffold is a common motif in many biologically active natural products and synthetic drugs. The chirality and functionality of this compound make it an attractive starting material for the synthesis of novel drug candidates. Its potential as a fragment in fragment-based drug discovery is also an area worthy of exploration.
Materials Science: The ability of the enamine-like double bond to undergo polymerization suggests that this compound could be used as a monomer for the synthesis of novel polymers. These polymers could have interesting properties, such as chirality and the ability to coordinate with metal ions, making them potentially useful in applications such as chiral separations or catalysis.
Agrochemicals: The development of new and effective pesticides and herbicides is a constant challenge. The pyrrolidine ring is found in a number of successful agrochemicals. The synthesis and evaluation of derivatives of this compound for their biological activity in an agricultural context could lead to the discovery of new crop protection agents.
| Research Area | Potential Application |
| Medicinal Chemistry | Synthesis of novel drug candidates, fragment-based drug discovery |
| Materials Science | Development of chiral polymers, new catalytic materials |
| Agrochemicals | Discovery of new pesticides and herbicides |
Q & A
Q. Methodological Focus
- Aromaticity Assessment : Use NMR chemical shift anisotropy (CSA) to measure ring current effects. Non-planar 2,3-dihydro-1H-pyrroles exhibit reduced aromaticity compared to fully conjugated pyrroles .
- Electron-Deficient Systems : Introduce electron-withdrawing groups (e.g., acetyl) and study reactivity via Hammett plots or cyclovoltammetry to quantify electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
